Fmoc-D-Lys(Dde)-OH

Description

Propriétés

IUPAC Name |

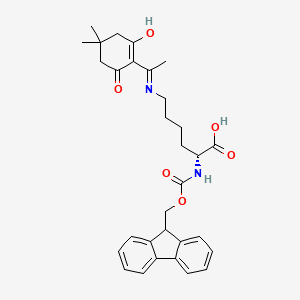

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHSSQNORWQENF-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Role of Lysine Derivatives in Advanced Peptide Synthesis Methodologies

Lysine and its derivatives are fundamental components in the field of peptide science due to the unique properties of lysine's side chain, which contains a primary amino group (the ε-amino group). This functional group is a reactive nucleophile, making it a key site for post-synthesis modifications. However, during the stepwise assembly of a peptide chain, this reactivity can interfere with the formation of the correct peptide bonds. biosynth.com

To prevent unwanted side reactions, the ε-amino group must be protected. biosynth.comontosight.ai Specially designed lysine derivatives, where this side chain is masked by a protecting group, are therefore indispensable. peptide.com These derivatives allow for the controlled and sequential addition of amino acids to build the desired peptide backbone. ontosight.ai Furthermore, the use of orthogonally protected lysine derivatives, such as Fmoc-Lys(Boc)-OH or Fmoc-D-Lys(Dde)-OH, opens up possibilities for creating highly complex and functional peptides. peptide.comscispace.com Once the main peptide chain is assembled, the side-chain protecting group can be selectively removed to allow for specific modifications, such as the attachment of fluorescent labels, biotin tags, drug molecules, or the formation of branched and cyclic peptide structures. peptide.com

Significance of Orthogonal Protecting Groups in Synthetic Strategy Development

In multistep organic synthesis, particularly in peptide chemistry, protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with a desired chemical transformation. wikipedia.org An orthogonal protection strategy involves the use of two or more distinct protecting groups within the same molecule that can be removed under different chemical conditions, without affecting each other. fiveable.meiris-biotech.de This principle grants chemists precise control over which part of the molecule reacts and when, which is crucial for the synthesis of complex molecules like peptides. wikipedia.orgfiveable.me

Fmoc-D-Lys(Dde)-OH is a prime example of this strategy, featuring two orthogonal protecting groups that enable selective deprotection at different stages of the synthesis. vulcanchem.com

The Fmoc (9-fluorenylmethoxycarbonyl) Group : This group protects the α-amino group of the D-lysine. ontosight.ai It is classified as a temporary protecting group because it is removed at each step of peptide chain elongation. iris-biotech.de The Fmoc group is labile (removable) under mild basic conditions, typically using a solution of 20% piperidine in a solvent like dimethylformamide (DMF). iris-biotech.demasterorganicchemistry.com

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group : This group protects the ε-amino group on the lysine side chain. The Dde group is stable to the basic conditions used to remove the Fmoc group and is also resistant to the strong acidic conditions often used in the final step to cleave the completed peptide from its solid support. iris-biotech.de It is considered a semi-permanent protecting group and can be selectively removed under mild, non-acidic conditions using 2% hydrazine in DMF. iris-biotech.de This orthogonality allows for the on-resin modification of the lysine side chain after the main peptide backbone has been fully assembled. peptide.com

The combination of the base-labile Fmoc group and the hydrazine-labile Dde group allows for a three-dimensional synthetic strategy: chain elongation via Fmoc removal, side-chain manipulation via Dde removal, and final deprotection/cleavage from the resin.

Comparative Analysis of Fmoc-d-lys Dde -oh with Alternative Lysine Protecting Group Systems

Examination of Reported Challenges Associated with Dde Protection (e.g., Migration, Cleavage Efficiency)

Despite its utility, the Dde group is not without its challenges, which have been documented in scientific literature.

Dde Migration: A significant reported issue is the intramolecular migration of the Dde group from the ε-amino group of lysine to a free Nα-amino group. nih.gov This side reaction can happen after the Fmoc group is removed, exposing the terminal amine. nih.gov The migration is facilitated by the basic conditions of piperidine treatment and can lead to the irreversible capping of the growing peptide chain, resulting in truncated sequences and difficult purifications. iris-biotech.denih.gov Using the more sterically hindered ivDde group or carefully controlling synthesis and deprotection conditions can reduce this issue.

Cleavage Efficiency: While hydrazine is effective for Dde removal, the efficiency of the cleavage can sometimes be a problem. Incomplete deprotection can occur, especially in long or sterically hindered peptide sequences. sigmaaldrich.com This may require multiple or extended hydrazine treatments, which can increase the risk of side reactions. The cleavage reaction can also be dependent on the peptide sequence, with the local chemical environment affecting the rate and completeness of Dde removal. Researchers often need to optimize the hydrazine concentration and reaction time for their specific peptide to ensure complete and clean deprotection. Also, the highly reactive hydrazine must be thoroughly washed from the resin to prevent unwanted side reactions in subsequent synthetic steps.

Research Applications and Contributions of Fmoc-d-lys Dde -oh in Chemical Biology and Medicinal Chemistry

Development of Peptides with Enhanced Proteolytic Stability for In Vivo Applications

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-lysine from Fmoc-D-Lys(Dde)-OH, is a widely adopted strategy to overcome this limitation. lifetein.comjpt.com

Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by endogenous proteases. However, the stereochemical inversion at the α-carbon in D-amino acids renders the peptide bonds resistant to these enzymatic actions. lifetein.comfrontiersin.org This increased resistance to proteolysis significantly extends the in vivo half-life of the peptide, thereby enhancing its bioavailability and therapeutic efficacy. lifetein.comjpt.com The presence of D-amino acids can make the peptide less susceptible to enzymatic degradation, which is a crucial factor for therapeutic peptides intended for in vivo use.

The use of this compound allows for the strategic placement of a D-lysine residue within a peptide sequence. This can be particularly advantageous in creating peptides that can maintain their structure and function for longer durations in biological environments. lifetein.comfrontiersin.org Research has shown that peptides containing D-amino acids exhibit improved pharmacokinetic properties, which can lead to the development of more effective peptide-based drugs. mdpi.com

Design of Biochemical Probes and Inhibitors for Biological Pathway Elucidation

The orthogonal protection scheme of this compound is a key feature that facilitates the synthesis of sophisticated biochemical probes and inhibitors. The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group and is labile to basic conditions, typically piperidine. iris-biotech.de In contrast, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the ε-amino group of the lysine side chain and is selectively removed under milder, orthogonal conditions, such as treatment with hydrazine or hydroxylamine. peptide.comrsc.org

This orthogonality allows for the site-specific modification of the lysine side chain while the peptide is still attached to the solid support. bachem.com For instance, after the incorporation of this compound into a peptide sequence and subsequent removal of the Dde group, a variety of molecules such as fluorophores, quenchers, biotin tags, or cross-linking agents can be attached to the exposed ε-amino group. rsc.orgchempep.com This capability is instrumental in the design of fluorescently labeled peptides to study protein-protein interactions, enzyme activity, and cellular uptake. rsc.orgnih.gov

For example, in the synthesis of a fluorescent probe, this compound can be used to introduce a specific site for the attachment of a fluorescent dye like fluorescein isothiocyanate (FITC) or a quencher like 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL). rsc.org This precise control over the placement of labels is crucial for developing sensitive and specific assays for biological pathway elucidation.

| Protecting Group | Protected Moiety | Deprotection Reagent | Reference |

|---|---|---|---|

| Fmoc | α-Amino group | 20% Piperidine in DMF | uci.edu |

| Dde | ε-Amino group of Lysine | 2% Hydrazine in DMF | rsc.orgresearchgate.net |

| Boc | α- or ε-Amino group | Trifluoroacetic acid (TFA) | chempep.com |

Innovation in Peptide-Based Therapeutics and Diagnostic Agents

The application of this compound extends to the innovation of peptide-based therapeutics and diagnostic agents. The ability to introduce D-amino acids for enhanced stability, coupled with the potential for site-specific modification, opens up new avenues for drug design. jpt.commyskinrecipes.com

In therapeutic peptide development, the enhanced stability afforded by D-lysine can lead to drugs with improved oral bioavailability and longer duration of action. lifetein.com Furthermore, the selective deprotection of the Dde group allows for the conjugation of polyethylene glycol (PEG) chains, a process known as PEGylation. PEGylation can increase the hydrodynamic radius of the peptide, reducing renal clearance and further extending its half-life. chemicalbook.in

In the realm of diagnostics, this compound is used to synthesize peptides that can act as imaging agents. For example, a chelating agent for a radionuclide can be attached to the lysine side chain, creating a peptide-based probe for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. The D-amino acid core ensures that the probe remains intact long enough to reach its target and generate a clear signal.

Utility in Protein Engineering and the Fabrication of Advanced Biomaterials

The principles of orthogonal protection and site-specific modification offered by this compound are also being leveraged in protein engineering and the creation of advanced biomaterials. myskinrecipes.com In protein engineering, the ability to introduce a unique reactive handle at a specific position in a synthetic protein allows for the creation of protein conjugates with novel functions.

For the fabrication of biomaterials, peptides containing this compound can be designed to self-assemble into well-defined nanostructures such as hydrogels. nih.gov The D-amino acid content can influence the self-assembly process and the mechanical properties of the resulting material, while the deprotected lysine side chains can be used to immobilize growth factors, drugs, or other bioactive molecules. nih.gov This approach is being explored for applications in tissue engineering, drug delivery, and regenerative medicine. The incorporation of D-amino acids can also have unexpected and beneficial effects on the peptide's conformation and self-assembly behavior. nih.gov

| Application Area | Specific Use | Key Benefit of this compound | Reference |

|---|---|---|---|

| Peptide Therapeutics | Increasing in vivo half-life | D-configuration enhances proteolytic stability | lifetein.comjpt.com |

| Biochemical Probes | Site-specific labeling with fluorophores/quenchers | Orthogonal Dde group allows for selective modification | rsc.org |

| Diagnostic Agents | Development of peptide-based imaging agents | Combination of stability and site for chelator conjugation | myskinrecipes.com |

| Protein Engineering | Creation of protein conjugates with novel functions | Introduction of a unique reactive handle | |

| Biomaterials | Fabrication of functionalized peptide hydrogels | Control over self-assembly and site for bio-functionalization | myskinrecipes.comnih.gov |

Future Perspectives and Emerging Methodologies for Fmoc-d-lys Dde -oh in Academic Research

Refinement of Deprotection Chemistries for Increased Selectivity and Efficiency

The selective removal of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group in the presence of the Fmoc (9-fluorenylmethoxycarbonyl) group is critical for the utility of Fmoc-D-Lys(Dde)-OH. While the standard method involves treatment with 2% hydrazine in DMF, this can sometimes lead to the partial removal of the Fmoc group. peptide.com This has prompted research into alternative deprotection strategies that offer greater selectivity and efficiency.

A significant advancement is the use of hydroxylamine as a deprotection agent. peptide.com Specifically, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) has demonstrated the ability to selectively cleave the Dde group without affecting the Fmoc group, thus achieving full orthogonality. peptide.comresearchgate.net This is particularly advantageous as it allows for side-chain modification at any stage of peptide synthesis.

Further refinements focus on optimizing reaction conditions to minimize side reactions and improve yields. For instance, issues such as Dde group migration to an unprotected lysine side-chain have been observed. Strategies to mitigate this include using the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group or altering the base used for Fmoc removal to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

| Deprotection Reagent | Typical Conditions | Selectivity Notes |

| Hydrazine | 2-5% solution in DMF, multiple treatments of 3-10 minutes. peptide.comrsc.org | Can lead to partial Fmoc group removal. N-terminal Boc protection is often required if Dde removal is performed after chain assembly. peptide.combiotage.com |

| Hydroxylamine | Hydroxylamine hydrochloride and imidazole in NMP. peptide.com | Offers high selectivity, enabling Dde removal without affecting the Fmoc group. researchgate.net |

Expansion of Diverse Functionalization Reactions for the Lysine Side Chain

The true power of this compound lies in the chemical versatility of the lysine side-chain amine once the Dde group is removed. Researchers are continually exploring new ways to functionalize this position to create peptides with novel properties and functions.

This selective deprotection allows for a wide range of modifications, including:

Bioconjugation: Attaching molecules such as fluorophores, quenchers, or biotin for use as molecular probes.

PEGylation: Introducing polyethylene glycol (PEG) chains to improve the solubility and pharmacokinetic properties of therapeutic peptides. nih.govuni-muenchen.de

Synthesis of Branched Peptides: Creating complex, multi-branched peptide structures, such as multiple antigen peptides (MAPs), by building new peptide chains from the lysine side-chain. biotage.com

Cyclization: Forming cyclic peptides by creating a bond between the lysine side-chain and another part of the peptide, which can enhance stability and biological activity.

Attachment of "Helping Hand" Moieties: A novel strategy involves attaching a solubilizing peptide sequence to the lysine side chain via a cleavable linker to aid in the synthesis and purification of difficult, hydrophobic peptides. nih.gov

These functionalization reactions are crucial for developing advanced peptide-based tools for chemical biology, drug delivery, and diagnostics.

Integration into Automated and High-Throughput Peptide Synthesis Platforms

The robustness and orthogonality of this compound make it highly suitable for automated solid-phase peptide synthesis (SPPS). rsc.orgbiotage.com Modern peptide synthesizers can be programmed to perform the selective Dde deprotection and subsequent on-resin modification steps automatically. biotage.com This integration significantly accelerates the creation of complex and modified peptides, which would be laborious to produce manually.

For example, automated protocols can direct the synthesis of a linear peptide chain, pause for the selective removal of the Dde group with a hydrazine or hydroxylamine solution, and then introduce a new reagent to functionalize the newly exposed amine. rsc.orgbiotage.com This capability is essential for high-throughput screening applications, where large libraries of peptide variants with different side-chain modifications are needed to explore structure-activity relationships. Microwave-assisted SPPS has further enhanced efficiency, allowing for faster coupling and deprotection steps, including those involving this compound, reducing synthesis time from days to hours. biotage.com

The use of this compound in automated synthesis has been instrumental in producing complex constructs, such as multi-branched peptides for vaccine development and fluorescently labeled probes for diagnostic assays. biotage.com

Exploration in Novel Supramolecular Assemblies and Nanotechnological Applications

Beyond individual peptide molecules, researchers are exploring the use of peptides containing this compound as building blocks for larger, ordered structures. The ability to precisely functionalize the lysine side chain allows for the introduction of moieties that can drive self-assembly into novel supramolecular structures and nanomaterials. researchgate.net

For instance, after selective deprotection of the Dde group, lipids or other hydrophobic molecules can be attached to the lysine side chain. The resulting amphiphilic peptide can then self-assemble in aqueous environments to form structures like micelles, nanofibers, or hydrogels. uni-muenchen.de These materials have potential applications in drug delivery, tissue engineering, and biosensing.

In one application, peptides containing a deprotected lysine are conjugated to gold nanoparticles. researchgate.net This allows for precise control over the surface chemistry of the nanoparticles, which is crucial for their use in biomedical imaging and targeted therapies. The ability to introduce specific functionalities at defined positions on a peptide scaffold using this compound provides a powerful tool for the bottom-up fabrication of sophisticated nanotechnological devices. researchgate.net

Q & A

Q. How is Fmoc-D-Lys(Dde)-OH incorporated into solid-phase peptide synthesis (SPPS) protocols?

this compound is used in SPPS to introduce D-configured lysine residues with orthogonal side-chain protection. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the ε-amino group of lysine, allowing selective deprotection under mild hydrazine conditions without affecting Fmoc or acid-labile groups. Methodologically:

- Coupling : Activate the carboxyl group with HBTU/HOBt or DIC/Oxyma in DMF, and couple to the growing peptide chain on resin .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, leaving the Dde group intact .

- Orthogonal Cleavage : Use 2% hydrazine in DMF to selectively remove the Dde group for further functionalization (e.g., bioconjugation or branching) .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store the compound at 4°C in a tightly sealed, light-protected container under inert gas (e.g., argon). Avoid exposure to moisture, as hydrolysis of the Dde group can occur. Long-term stability is enhanced by desiccation (e.g., using silica gel packs) .

Q. How can researchers verify the purity of this compound before use in peptide synthesis?

Purity is typically assessed via reverse-phase HPLC (≥95% peak area) using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Confirm identity using mass spectrometry (MS) ; the molecular ion [M+H]⁺ should match the theoretical mass (532.6 g/mol) .

Advanced Research Questions

Q. How can orthogonal protection strategies be designed using this compound alongside other protecting groups?

The Dde group’s compatibility with Fmoc and acid-labile groups (e.g., Boc, Trt) enables multi-step functionalization:

- Sequential Deprotection : After Fmoc removal, selectively cleave Dde with hydrazine to expose the ε-amine for conjugation (e.g., PEGylation or fluorophore attachment). Acid-labile groups (e.g., Mtt or ivDde) remain intact during this step .

- Case Study : In branched peptide synthesis, Dde deprotection allows site-specific attachment of secondary chains, while Fmoc and tert-butyl groups protect other residues .

Q. What experimental adjustments are needed if low coupling efficiency is observed with this compound?

The D-configuration of lysine may introduce steric hindrance. Mitigation strategies include:

Q. How should researchers address discrepancies in solubility data for this compound?

Reported solubility varies due to batch-specific crystallinity. If poor solubility in DMF/DCM is observed:

- Sonication : Sonicate the compound in DMF for 10–15 minutes.

- Co-Solvents : Add 1–5% DMSO to improve dissolution.

- Pre-Activation : Pre-activate the carboxyl group with Oxyma Pure/DIC before adding to the resin .

Data Contradiction and Validation

Q. How to resolve conflicting reports on the stability of the Dde group under acidic conditions?

While Dde is traditionally considered stable to TFA, trace acid exposure during resin cleavage (e.g., in TFA/TIS/H₂O) may cause partial deprotection. Validate via:

Q. What analytical methods are critical for detecting side reactions during Dde deprotection?

- MALDI-TOF MS : Monitor for hydrazide adducts (Δm/z +78 Da) or incomplete deprotection.

- Kaiser Test : Confirm ε-amine availability post-Dde removal. False negatives may occur due to steric hindrance; corroborate with MS .

Methodological Best Practices

- Synthesis : Use a 3–5 molar excess of this compound in SPPS to account for steric effects .

- Purification : Post-synthesis, purify peptides via preparative HPLC (C18, 0.1% TFA) to remove truncated sequences .

- Safety : Follow OSHA/NIOSH guidelines for handling hydrazine (toxic) during Dde deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.